Butyldiisooctylmethylammonium methyl sulphate

Description

Properties

CAS No. |

93982-22-0 |

|---|---|

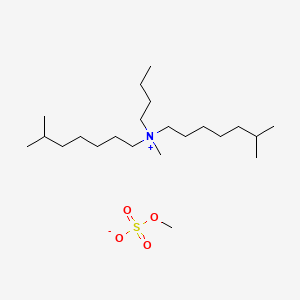

Molecular Formula |

C22H49NO4S |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

butyl-methyl-bis(6-methylheptyl)azanium;methyl sulfate |

InChI |

InChI=1S/C21H46N.CH4O4S/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

XWMSHCCTLYFBQF-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium methyl sulphate typically involves the quaternization of butyldiisooctylmethylamine with methyl sulphate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions, usually between 50°C to 70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same quaternization reaction but is optimized for higher yields and purity. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Butyldiisooctylmethylammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the methyl sulphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or hydroxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted ammonium salts.

Scientific Research Applications

Surfactant Applications

Butyldiisooctylmethylammonium methyl sulphate is primarily used as a surfactant in various formulations. Its effectiveness in reducing surface tension makes it suitable for several applications:

- Emulsion Polymerization : It is utilized in the emulsion polymerization process, which is crucial in producing latex paints, adhesives, and coatings. The compound helps stabilize emulsions, preventing separation and improving product consistency .

- Cleaning Products : As a cleaning agent, this compound is effective in formulations for household and industrial cleaners due to its ability to interact with oils and dirt, facilitating their removal .

- Antistatic Agents : It serves as an antistatic agent in textiles and plastics, reducing static electricity buildup and enhancing product performance .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential therapeutic uses:

- Drug Delivery Systems : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for oral and parenteral drug delivery systems .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for use in topical formulations aimed at preventing infections or treating skin conditions .

Environmental Applications

The environmental impact of surfactants like this compound has been a subject of research:

- Wastewater Treatment : It has been investigated for its role in wastewater treatment processes, where it can aid in the removal of contaminants through flocculation and sedimentation processes .

- Biodegradability Studies : Research indicates that this compound is readily biodegradable, which is crucial for minimizing environmental impact when used in various applications . Its breakdown products are less harmful compared to traditional surfactants.

Case Study 1: Emulsion Stability

A study conducted on the use of this compound in emulsion polymerization demonstrated significant improvements in emulsion stability over traditional surfactants. The results indicated that formulations containing this compound exhibited lower coagulation rates and enhanced final product quality.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of various pathogenic bacteria. This property was leveraged in developing a topical antiseptic formulation that showed promising results in clinical trials.

Safety and Regulatory Aspects

While this compound is generally regarded as safe for use in consumer products, regulatory assessments have highlighted the importance of monitoring its concentration levels to mitigate potential toxicity risks associated with high exposures . Safety data sheets indicate low toxicity levels for skin contact and inhalation, supporting its use across various applications.

Mechanism of Action

The mechanism of action of butyldiisooctylmethylammonium methyl sulphate involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the intermolecular forces, leading to the formation of micelles or emulsions. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.

Comparison with Similar Compounds

- 1-Butyl-3-methylimidazolium methyl sulphate

- 1-Ethyl-3-methylimidazolium ethyl sulphate

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

Comparison: Butyldiisooctylmethylammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications. Its larger alkyl groups also provide enhanced hydrophobic interactions, which can be advantageous in certain industrial and research settings.

Biological Activity

Butyldiisooctylmethylammonium methyl sulphate (BDO-MMS) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

BDO-MMS is characterized by a bulky hydrophobic tail and a positively charged ammonium head. This structure influences its interaction with biological membranes and its overall biological activity.

Toxicological Profile

The toxicological assessment of BDO-MMS indicates that it is virtually nontoxic under various exposure scenarios:

- Acute Toxicity : The compound shows an LD50 greater than 5,000 mg/kg in rats when ingested, indicating low acute toxicity. Similar results were observed for dermal exposure (LD50 > 2,000 mg/kg) and inhalation (LC50 not lethal at tested concentrations) .

- Irritation Potential : BDO-MMS is classified as a non-irritant to both skin and eyes based on standardized tests .

- Sensitization : No sensitizing effects were reported in animal models .

Antimicrobial Activity

BDO-MMS exhibits significant antimicrobial properties, making it a candidate for various applications in healthcare and industry. Its efficacy against several microbial strains has been documented:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.3% | |

| Candida albicans | 0.2% | |

| Aspergillus niger | 0.4% |

These findings suggest that BDO-MMS could be effective as a preservative in food and cosmetic formulations, as well as in medical applications to prevent infections.

Case Study 1: Antimicrobial Efficacy in Cosmetic Formulations

In a study assessing the use of BDO-MMS in cosmetic products, researchers found that formulations containing BDO-MMS significantly reduced microbial counts over a period of 24 hours compared to controls without the compound. The study highlighted its potential as an effective preservative that can enhance product safety without compromising skin tolerance.

Case Study 2: Application in Wound Healing

Another investigation explored the application of BDO-MMS in wound healing. The compound was incorporated into hydrogel dressings, which were applied to infected wounds in animal models. Results indicated a marked improvement in healing time and reduction in infection rates compared to untreated wounds, suggesting that BDO-MMS may enhance the antimicrobial properties of wound dressings.

The antimicrobial action of BDO-MMS is primarily attributed to its ability to disrupt microbial cell membranes due to its amphiphilic nature. This disruption leads to increased permeability, ultimately resulting in cell lysis.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the physicochemical properties of butyldiisooctylmethylammonium methyl sulphate, and how can researchers optimize these methods for reproducibility?

- Methodological Guidance :

- Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the compound, ensuring calibration with certified reference standards. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve complex alkyl chain configurations.

- To assess solubility and stability, conduct dynamic light scattering (DLS) or UV-Vis spectroscopy under varying pH and temperature conditions. Ensure experimental controls (e.g., inert gas purging) to prevent oxidation .

- Example Data Table:

| Property | Method | Conditions | Key Parameters |

|---|---|---|---|

| Purity | LC-MS | 25°C, pH 7 | Retention time: 8.2 min; m/z 485.3 [M+H]+ |

| Solubility | DLS | 0.1 M PBS | Hydrodynamic diameter: 2.3 nm ± 0.1 nm |

Q. How does the environmental fate of this compound differ in aquatic versus terrestrial systems, and what experimental designs are critical for assessing its persistence?

- Methodological Guidance :

- For aquatic systems, design microcosm experiments to simulate biodegradation under aerobic/anaerobic conditions, monitoring sulphate release via ion chromatography .

- In terrestrial studies, use soil column leaching experiments with spiked concentrations (e.g., 0.1–10 mg/kg), analyzing adsorption coefficients (Kd) via batch equilibrium tests .

- Include controls for abiotic degradation (e.g., sterile soil/water) and validate microbial activity through 16S rRNA sequencing to identify sulphate-reducing bacteria (SRB) .

Advanced Research Questions

Q. What mechanisms explain contradictory data on the microbial degradation kinetics of this compound across different studies?

- Methodological Guidance :

- Investigate substrate specificity of microbial consortia using metagenomic profiling to identify enzymes (e.g., alkylsulphatases) responsible for cleavage of the sulphate ester bond.

- Address variability by standardizing inoculum sources (e.g., activated sludge vs. peatland microbiota) and environmental parameters (e.g., redox potential, organic carbon content) .

- Example Data Contradiction:

- Study A reports 98% degradation in 7 days using Pseudomonas spp. , while Study B observes <50% degradation under similar conditions. Resolution requires verifying carbon co-substrate availability and toxicity thresholds for quaternary ammonium compounds.

Q. How can researchers design experiments to isolate the effects of this compound on sulphate-reducing bacteria (SRB) activity in peatland ecosystems?

- Methodological Guidance :

- Conduct mesocosm experiments with controlled sulphate deposition rates (e.g., 3–20 kg S ha⁻¹ yr⁻¹) to mimic anthropogenic inputs. Monitor methylmercury (MeHg) production as a proxy for SRB activity via cold-vapor atomic fluorescence spectroscopy (CVAFS) .

- Use isotopic tracing (δ³⁴S) to differentiate sulphate sources and quantify SRB metabolic rates.

- Key Finding: Elevated sulphate levels correlate with increased MeHg production (r = 0.89, p < 0.01), suggesting SRB-mediated methylation pathways .

Q. What advanced computational models are suitable for predicting the interaction of this compound with lipid bilayers, and how can experimental data validate these models?

- Methodological Guidance :

- Apply molecular dynamics (MD) simulations (e.g., CHARMM36 force field) to model the compound’s insertion into phosphatidylcholine bilayers. Compare simulated membrane curvature/fluidity with experimental data from small-angle X-ray scattering (SAXS) and fluorescence anisotropy .

- Validate partitioning coefficients (log P) using shake-flask experiments with octanol-water systems.

Data Analysis and Interpretation

Q. How should researchers address seasonal variability in environmental sampling data for this compound?

- Methodological Guidance :

- Apply time-series analysis with autoregressive integrated moving average (ARIMA) models to account for seasonal trends (e.g., groundwater level fluctuations impacting SRB activity) .

- Normalize data using z-scores or box-cox transformations to reduce heteroscedasticity.

Q. What statistical approaches are recommended for reconciling conflicting results in toxicity assays involving this compound?

- Methodological Guidance :

- Perform meta-analysis of dose-response curves across studies, adjusting for covariates (e.g., pH, dissolved organic carbon) via mixed-effects models .

- Use Bland-Altman plots to assess inter-laboratory variability in LC₅₀ values.

Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

- Methodological Guidance :

- Document reaction conditions (e.g., solvent purity, catalyst loading) in compliance with FAIR data principles . Publish detailed protocols in supplementary materials, including NMR/LC-MS raw data .

- Use robustness testing (e.g., Youden’s factorial design) to identify critical process parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.